molecular formula C12H13BrN2O2 B15171565 N-(2-bromo-4-methylphenyl)-5-oxoprolinamide

N-(2-bromo-4-methylphenyl)-5-oxoprolinamide

Cat. No.: B15171565
M. Wt: 297.15 g/mol
InChI Key: COHBXPYCNSCGOQ-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-5-oxoprolinamide is an organic compound featuring a brominated aromatic ring and a 5-oxoproline amide moiety. This structural combination makes the compound relevant in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to halogenated aromatic systems .

  • Bromine positioning: The 2-bromo substituent on the phenyl ring enhances electrophilicity and influences intermolecular interactions (e.g., halogen bonding).
  • Amide linkage: The acetamide group in analogs facilitates hydrogen bonding, critical for biological activity and crystal packing .

Properties

Molecular Formula

C12H13BrN2O2

Molecular Weight

297.15 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C12H13BrN2O2/c1-7-2-3-9(8(13)6-7)15-12(17)10-4-5-11(16)14-10/h2-3,6,10H,4-5H2,1H3,(H,14,16)(H,15,17)

InChI Key

COHBXPYCNSCGOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CCC(=O)N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-methylphenyl)-5-oxoprolinamide typically involves the reaction of 2-bromo-4-methylphenylamine with 5-oxoprolinamide under specific conditions. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-bromo-4-methylphenyl)-5-oxoprolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or nitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-5-oxoprolinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-5-oxoprolinamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme activity by forming stable complexes with the active site, preventing substrate binding and catalysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Interactions

Table 1: Structural and Electronic Comparison
Compound Name Aromatic Substituents Amide Type Key Interactions Molecular Weight (g/mol)
N-(2-bromo-4-methylphenyl)-5-oxoprolinamide 2-Br, 4-Me on phenyl 5-Oxoproline amide H-bonding (amide, lactam) ~300 (estimated)
N-(2-bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide 2-Br, 4-Me on phenyl Acetamide C14–H14⋯O1 H-bond, π-π stacking 497.35
5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide 5-Br, 2-F on benzamide Benzamide Not reported 324.15
N-(5-bromopyridin-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide 5-Br on pyridine Oxazole-carboxamide Not reported ~400 (estimated)

Key Observations :

  • Bromine Position : The 2-bromo substituent (target compound) vs. 5-bromo () alters steric bulk and electronic effects. For instance, 2-bromo may enhance π-π stacking due to planar alignment, as seen in .
  • Amide vs.

Analysis :

  • Brominated pyridines () often exhibit improved pharmacokinetics due to reduced metabolic degradation compared to phenyl analogs .

Insights :

  • The use of trimethylaluminum in ’s synthesis suggests compatibility with sensitive substrates, whereas sulfonamide synthesis () demands rigorous temperature control .

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